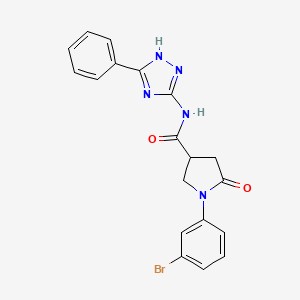![molecular formula C14H21NO3 B7494950 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494950.png)
2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various laboratory experiments. In 5]decan-8-yl)ethanone.
Mécanisme D'action
The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is not well understood. However, it is believed to act as a modulator of various biological pathways, including the GABAergic system, the glutamatergic system, and the dopaminergic system. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy. It has also been shown to decrease the activity of the glutamatergic system, which is involved in the regulation of pain, anxiety, and depression. Additionally, it has been shown to increase the release of dopamine, which is involved in the regulation of mood, motivation, and reward.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the limitations of using this compound is its limited availability and high cost.
Orientations Futures
There are several future directions for the development and application of 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone. One direction is the development of new synthetic methodologies for the synthesis of this compound and related compounds. Another direction is the exploration of its potential applications in the development of novel drugs for the treatment of various diseases, including anxiety, depression, and epilepsy. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone involves several steps. The first step involves the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. This adduct is then reacted with ammonia and ethylene oxide to form the spirocyclic amine. The final step involves the reaction of the spirocyclic amine with ethyl chloroformate to form the desired product.
Applications De Recherche Scientifique
2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has potential applications in various scientific research fields. It has been used in the development of novel drugs and as a tool for studying the structure-activity relationship of various compounds. It has also been used in the development of new synthetic methodologies and as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-13(11-12-3-1-2-4-12)15-7-5-14(6-8-15)17-9-10-18-14/h1,3,12H,2,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBXNNZHUHZSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one](/img/structure/B7494921.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylcyclopropyl)methanone](/img/structure/B7494927.png)
![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494944.png)
![N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7494955.png)
![2,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B7494959.png)
![N-[1-(3-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7494975.png)
![1-(3-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one](/img/structure/B7494979.png)
![2-[(2,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7494982.png)
![5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)